molecular formula C10H9N3O2 B11784710 2-Allyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid

2-Allyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid

Cat. No.: B11784710
M. Wt: 203.20 g/mol
InChI Key: UWFVNFWNQHFPLV-UHFFFAOYSA-N
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Description

2-Allyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid is a heterocyclic compound that contains a triazole ring fused with a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid typically involves the formation of the triazole ring followed by functionalization at the 5-position. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of an allyl-substituted benzene derivative with hydrazine and subsequent cyclization can yield the desired triazole compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Allyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield 2-Allyl-2H-benzo[d][1,2,3]triazole-5-carboxaldehyde or this compound .

Mechanism of Action

The mechanism of action of 2-Allyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form non-covalent interactions with enzymes and receptors, leading to various biological effects. For example, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Allyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid is unique due to the presence of the allyl group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its ability to form coordination complexes also sets it apart from other similar compounds .

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

2-prop-2-enylbenzotriazole-5-carboxylic acid

InChI

InChI=1S/C10H9N3O2/c1-2-5-13-11-8-4-3-7(10(14)15)6-9(8)12-13/h2-4,6H,1,5H2,(H,14,15)

InChI Key

UWFVNFWNQHFPLV-UHFFFAOYSA-N

Canonical SMILES

C=CCN1N=C2C=CC(=CC2=N1)C(=O)O

Origin of Product

United States

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